molecular formula C7H15NO4 B027683 1,1-Diethoxy-3-nitropropane CAS No. 107833-73-8

1,1-Diethoxy-3-nitropropane

Cat. No. B027683
CAS RN: 107833-73-8
M. Wt: 177.2 g/mol
InChI Key: GYOMHDIHFFHNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Diethoxy-3-nitropropane, also known as DENP, is a nitro compound that has been widely used in scientific research for its unique properties. DENP is a colorless liquid with a molecular weight of 195.21 g/mol and a boiling point of 215 °C. It is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and environmental science.

Mechanism of Action

The mechanism of action of 1,1-Diethoxy-3-nitropropane is not fully understood. However, it is believed that 1,1-Diethoxy-3-nitropropane exerts its biological activity through the formation of reactive intermediates such as nitroso and nitrite species. These reactive intermediates can react with cellular macromolecules such as proteins and DNA, leading to cellular damage and death.
Biochemical and Physiological Effects:
1,1-Diethoxy-3-nitropropane has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1,1-Diethoxy-3-nitropropane can induce oxidative stress, DNA damage, and apoptosis in various cell lines. In vivo studies have shown that 1,1-Diethoxy-3-nitropropane can induce liver damage and carcinogenesis in rodents. However, the exact mechanism of these effects is not fully understood.

Advantages and Limitations for Lab Experiments

1,1-Diethoxy-3-nitropropane has several advantages and limitations for lab experiments. One advantage is that it is a versatile compound that can be used for various applications such as organic synthesis, medicinal chemistry, and environmental science. Another advantage is that it is relatively easy to synthesize and has a high yield. However, one limitation is that it is a toxic compound that requires special handling and disposal procedures. Another limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1,1-Diethoxy-3-nitropropane. One direction is to further investigate its mechanism of action and its effects on cellular macromolecules such as proteins and DNA. Another direction is to develop new synthetic methods for 1,1-Diethoxy-3-nitropropane and its derivatives. Additionally, the use of 1,1-Diethoxy-3-nitropropane as a model compound for the study of the fate and transport of nitro compounds in the environment can be expanded. Finally, the development of new drugs based on 1,1-Diethoxy-3-nitropropane and its derivatives can be explored.

Synthesis Methods

1,1-Diethoxy-3-nitropropane can be synthesized through a simple two-step reaction. The first step involves the reaction of 3-nitropropanol with thionyl chloride to form 3-nitropropyl chloride. The second step involves the reaction of 3-nitropropyl chloride with diethylamine to form 1,1-Diethoxy-3-nitropropane. The yield of this reaction is typically around 70-80%.

Scientific Research Applications

1,1-Diethoxy-3-nitropropane has been widely used in scientific research due to its unique properties. It is a versatile compound that has been used in various fields such as organic synthesis, medicinal chemistry, and environmental science. In organic synthesis, 1,1-Diethoxy-3-nitropropane has been used as a building block for the synthesis of various compounds such as amino acids, peptides, and heterocycles. In medicinal chemistry, 1,1-Diethoxy-3-nitropropane has been used as a starting material for the synthesis of various drugs such as antitumor agents, antimalarial agents, and antiviral agents. In environmental science, 1,1-Diethoxy-3-nitropropane has been used as a model compound for the study of the fate and transport of nitro compounds in the environment.

properties

CAS RN

107833-73-8

Product Name

1,1-Diethoxy-3-nitropropane

Molecular Formula

C7H15NO4

Molecular Weight

177.2 g/mol

IUPAC Name

1,1-diethoxy-3-nitropropane

InChI

InChI=1S/C7H15NO4/c1-3-11-7(12-4-2)5-6-8(9)10/h7H,3-6H2,1-2H3

InChI Key

GYOMHDIHFFHNJY-UHFFFAOYSA-N

SMILES

CCOC(CC[N+](=O)[O-])OCC

Canonical SMILES

CCOC(CC[N+](=O)[O-])OCC

synonyms

3-Nitropropanaldiethylacetal

Origin of Product

United States

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